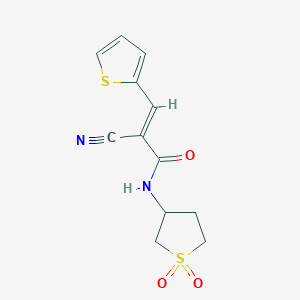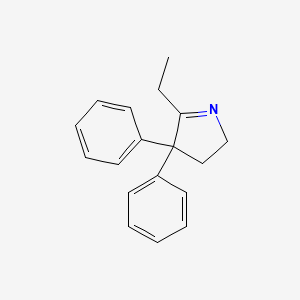![molecular formula C24H18ClFN2O2S2 B11973869 3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973869.png)
3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophényl)-2-{[2-(4-fluorophényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1benzothiéno[2,3-d]pyrimidin-4(3H)-one est un composé organique complexe appartenant à la classe des benzothiéno-pyrimidines. Ce composé se caractérise par sa structure unique, qui comprend un groupe chlorophényle, un groupe fluorophényle et un noyau tétrahydrobenzothiéno-pyrimidinone.
Méthodes De Préparation
La synthèse de la 3-(4-chlorophényl)-2-{[2-(4-fluorophényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1benzothiéno[2,3-d]pyrimidin-4(3H)-one implique plusieurs étapes, chacune nécessitant des conditions de réaction et des réactifs spécifiques.
Synthèse du noyau benzothiéno-pyrimidinone : La structure du noyau peut être synthétisée par une série de réactions de cyclisation impliquant des dérivés de thiophène et des amines appropriées.
Introduction du groupe chlorophényle : Le groupe chlorophényle est introduit par une réaction de substitution nucléophile utilisant le chlorure de 4-chlorobenzyl.
Introduction du groupe fluorophényle : Le groupe fluorophényle est incorporé par une réaction de substitution nucléophile similaire utilisant le chlorure de 4-fluorobenzyl.
Assemblage final : La dernière étape implique le couplage des intermédiaires synthétisés dans des conditions spécifiques pour former le composé cible.
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation de ces voies synthétiques pour garantir un rendement et une pureté élevés, ainsi qu'une extensibilité pour une production à grande échelle.
Analyse Des Réactions Chimiques
3-(4-chlorophényl)-2-{[2-(4-fluorophényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1benzothiéno[2,3-d]pyrimidin-4(3H)-one subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonylés, les transformant en alcools.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile et nucléophile, permettant une fonctionnalisation supplémentaire.
Hydrolyse : Le composé peut subir une hydrolyse en milieu acide ou basique, se décomposant en ses composants.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers acides et bases pour l'hydrolyse. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de recherche scientifique
3-(4-chlorophényl)-2-{[2-(4-fluorophényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1benzothiéno[2,3-d]pyrimidin-4(3H)-one a un large éventail d'applications de recherche scientifique :
Chimie : Le composé est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des maladies spécifiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certains procédés industriels.
Mécanisme d'action
Le mécanisme d'action de la 3-(4-chlorophényl)-2-{[2-(4-fluorophényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1benzothiéno[2,3-d]pyrimidin-4(3H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour se lier à certaines enzymes et à certains récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-(4-chlorophényl)-2-{[2-(4-fluorophényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1benzothiéno[2,3-d]pyrimidin-4(3H)-one peut être comparé à d'autres composés similaires, tels que :
- 3-(4-chlorophényl)-2-{[2-(4-fluorophényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1benzothiéno[2,3-d]pyrimidin-4(3H)-one : Ce composé partage une structure de base similaire mais peut avoir des substituants différents, ce qui entraîne des variations dans ses propriétés chimiques et biologiques.
- Benzothiéno-pyrimidines : D'autres composés de cette classe peuvent avoir des substituants différents sur le noyau benzothiéno-pyrimidinone, ce qui donne des propriétés et des applications uniques.
- Pyrimidines substituées par des phényles : Les composés portant des groupes phényles substitués à différentes positions sur le cycle pyrimidine peuvent présenter une réactivité et des activités biologiques différentes.
Le caractère unique de la 3-(4-chlorophényl)-2-{[2-(4-fluorophényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1benzothiéno[2,3-d]pyrimidin-4(3H)-one réside dans sa combinaison spécifique de substituants et dans les propriétés qui en résultent, ce qui en fait un composé précieux pour diverses applications de recherche scientifique.
Propriétés
Formule moléculaire |
C24H18ClFN2O2S2 |
|---|---|
Poids moléculaire |
485.0 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H18ClFN2O2S2/c25-15-7-11-17(12-8-15)28-23(30)21-18-3-1-2-4-20(18)32-22(21)27-24(28)31-13-19(29)14-5-9-16(26)10-6-14/h5-12H,1-4,13H2 |
Clé InChI |
ZVAWEVPRCVOFGM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-(2-furylmethyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973786.png)
![N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B11973789.png)

![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11973793.png)
![9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973795.png)
![2-(Naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973798.png)
![2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11973812.png)
![6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11973818.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973828.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11973844.png)
![3,7,15,19-Tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9,11,13(26),21,23-hexaene](/img/structure/B11973847.png)

![4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B11973862.png)
